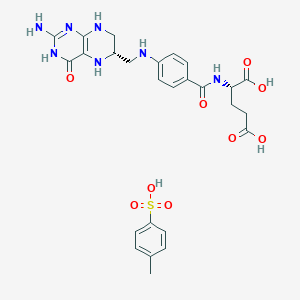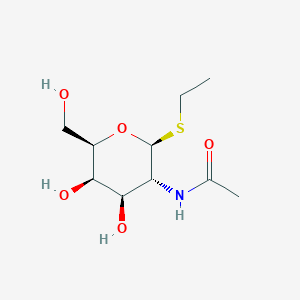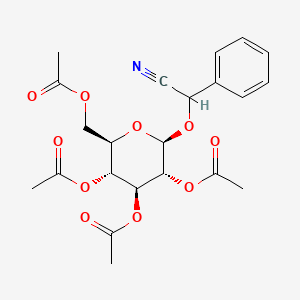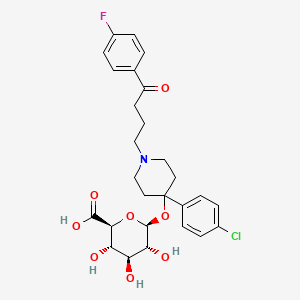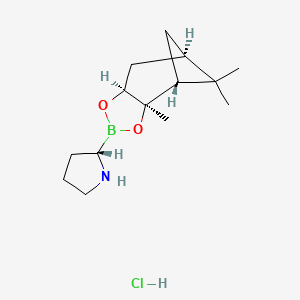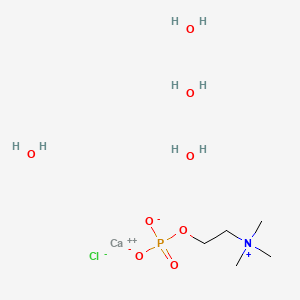
ent-Tadalafil-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tadalafil-d3 (also known as “Tadalafil-3-d3”) is an important research tool in the field of medicinal chemistry. Tadalafil-d3 is a synthetic compound that is used in a variety of lab experiments, including those involving the study of biochemical and physiological effects of drugs. It is a deuterated form of the drug tadalafil, which is a phosphodiesterase-5 inhibitor used to treat erectile dysfunction. Tadalafil-d3 has been used in a variety of experiments to study the biochemical and physiological effects of drugs, as well as to gain insight into the mechanism of action of drugs.
科学的研究の応用
性機能向上サプリメント
“ent-Tadalafil-d3”は、処方箋医薬品による性機能向上サプリメントの偽造の調査と定量に使用されます {svg_1}. アラブ首長国連邦(UAE)で行われた研究では、性機能向上サプリメントのタダラフィル、シルデナフィル、バルデナフィルの含有量が分析されました {svg_2}. サンプルは、逆相液体クロマトグラフィータンデム高分解能質量分析法/質量分析法(RP-HPLC-MS/MS)を使用してスクリーニングされました {svg_3}.
合成PDE-5阻害剤
“this compound”は合成PDE-5阻害剤です {svg_4}. PDE-5阻害剤は、勃起不全の治療に使用される薬物の一種です。 これらの薬物は、ホスホジエステラーゼタイプ5(PDE-5)という酵素を阻害することによって作用し、陰茎への血流を増加させます {svg_5}.
ジアステレオ選択的合成
“this compound”は、ラジカル環化によるテトラヒドロイソキノリンのジアステレオ選択的合成によって合成できます {svg_6}. この方法は、(S)-2-アミノ-3-(2-ブロモ-4,5-ジメトキシフェニル)プロパノエートの臭素化、続いて種々のアルデヒドとの縮合によってブロモイミデートエステルを得ることを含みます {svg_7}. この合成プロトコルの有用性は、(6S, 12aS)タダラフィルの合成で実証されています {svg_8}.
アルツハイマー病研究
“this compound”とは直接関係ありませんが、“D3”と呼ばれる化合物が、インビトロでAβオリゴマーを特異的に排除することが証明されています {svg_9}. この化合物は、いくつかのトランスジェニックアルツハイマー病マウスモデルで認知機能を高め、プラークの負荷を軽減します {svg_10}. これは、“this compound”は、その構造が“D3”と類似していることを考えると、同様の研究用途に使用できる可能性があることを示唆しています。
作用機序
While specific information on the mechanism of action of ent-Tadalafil-d3 is not available, it’s worth noting that Tadalafil, the parent compound, is a phosphodiesterase type 5 (PDE5) inhibitor . PDE5 inhibitors are considered the first-line treatment in patients with erectile dysfunction due to their safety and efficacy profile .
Safety and Hazards
When handling ent-Tadalafil-d3, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .
生化学分析
Biochemical Properties
ent-Tadalafil-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, this compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing cGMP levels, which in turn relaxes smooth muscle cells. In neuronal cells, this compound may influence neurotransmitter release and synaptic plasticity by modulating cGMP-dependent signaling pathways. Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PDE5, leading to enzyme inhibition. This inhibition prevents the breakdown of cGMP, resulting in elevated cGMP levels and subsequent vasodilation. Additionally, this compound may interact with other biomolecules, such as kinases and phosphatases, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring consistent results in in vitro and in vivo experiments. Over extended periods, this compound may exhibit sustained effects on cellular processes, including prolonged vasodilation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit PDE5 and promote vasodilation without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, such as hypotension and gastrointestinal disturbances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological response. Careful dosage optimization is essential to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetic profile of this compound. Additionally, this compound may affect metabolic flux and metabolite levels, further modulating cellular responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the vascular endothelium and smooth muscle cells. The transport and distribution of this compound are critical for its pharmacological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The subcellular localization of this compound can impact its activity and interactions with other biomolecules, further modulating cellular responses .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ent-Tadalafil-d3 involves the modification of the existing synthesis pathway for Tadalafil, which is a PDE5 inhibitor used for the treatment of erectile dysfunction. The modification involves the incorporation of deuterium atoms at specific positions in the molecule to create the deuterated form of Tadalafil, ent-Tadalafil-d3. This modification can be achieved through the use of deuterated starting materials and specific reaction conditions that favor the incorporation of deuterium atoms at the desired positions in the molecule.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated ethyl acetoacetate", "Deuterated methylamine", "Deuterated piperazine", "Deuterated 2-chloro-4-(dimethylamino)-5-nitropyrimidine" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated ethyl acetoacetate to form deuterated 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-2-deoxy-D-glucose", "Step 2: Reduction of the nitro group in deuterated 2-chloro-4-(dimethylamino)-5-nitropyrimidine using deuterated methylamine to form deuterated 2-chloro-4-(dimethylamino)-5-amino-pyrimidine", "Step 3: Coupling of deuterated 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-2-deoxy-D-glucose and deuterated 2-chloro-4-(dimethylamino)-5-amino-pyrimidine using deuterated piperazine to form ent-Tadalafil-d3" ] } | |
| 1329568-92-4 | |
分子式 |
C₂₂H₁₆D₃N₃O₄ |
分子量 |
392.42 |
同義語 |
(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; L-Tadalafil-d3; L-Tildenafil-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


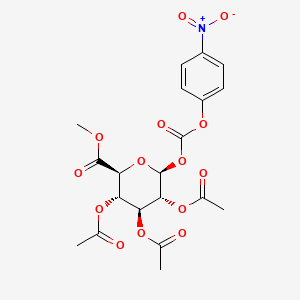



![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
